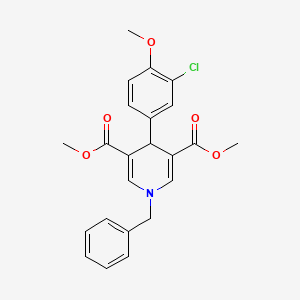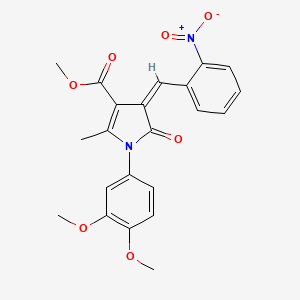![molecular formula C10H16N2OS B4760339 N-[2-(dimethylamino)ethyl]-5-methyl-2-thiophenecarboxamide](/img/structure/B4760339.png)
N-[2-(dimethylamino)ethyl]-5-methyl-2-thiophenecarboxamide
Descripción general
Descripción
N-[2-(dimethylamino)ethyl]-5-methyl-2-thiophenecarboxamide, commonly known as DMAT, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. DMAT is a thiophene derivative that has been synthesized using different methods and has been found to exhibit interesting biochemical and physiological effects.
Aplicaciones Científicas De Investigación
DMAT has been found to exhibit interesting properties that make it suitable for various scientific research applications. One of the potential applications of DMAT is in the field of cancer research. DMAT has been shown to inhibit the activity of protein kinase CK2, which is involved in cell proliferation and survival. Inhibition of CK2 activity has been shown to induce apoptosis in cancer cells, making DMAT a potential candidate for cancer therapy.
Another potential application of DMAT is in the field of neuroscience. DMAT has been found to inhibit the activity of protein kinase C (PKC), which is involved in synaptic plasticity and memory formation. Inhibition of PKC activity has been shown to impair memory formation, making DMAT a potential candidate for the treatment of memory-related disorders.
Mecanismo De Acción
The mechanism of action of DMAT involves the inhibition of protein kinases, particularly CK2 and PKC. DMAT binds to the ATP-binding site of these kinases, preventing the transfer of phosphate groups to their target proteins. This inhibition of kinase activity leads to the disruption of various cellular processes, including cell proliferation, survival, and synaptic plasticity.
Biochemical and Physiological Effects:
The biochemical and physiological effects of DMAT are mainly due to its inhibition of protein kinases. Inhibition of CK2 activity has been shown to induce apoptosis in cancer cells, while inhibition of PKC activity has been shown to impair memory formation. DMAT has also been found to inhibit the activity of other protein kinases, including protein kinase A and B, which are involved in various cellular processes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DMAT has several advantages for lab experiments, including its ability to selectively inhibit protein kinases and its relatively low toxicity. However, DMAT also has some limitations, including its instability in solution and its potential to interact with other cellular components.
Direcciones Futuras
There are several future directions for the research on DMAT. One of the potential directions is to investigate its potential as a cancer therapy. DMAT has shown promising results in preclinical studies, and further research is needed to evaluate its efficacy and safety in clinical trials. Another potential direction is to investigate its potential as a treatment for memory-related disorders. DMAT has shown promising results in animal studies, and further research is needed to evaluate its potential in humans.
Conclusion:
In conclusion, DMAT is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. DMAT has been synthesized using different methods and has been found to exhibit interesting biochemical and physiological effects. DMAT has several advantages for lab experiments, including its ability to selectively inhibit protein kinases and its relatively low toxicity. However, DMAT also has some limitations, including its instability in solution and its potential to interact with other cellular components. Further research is needed to evaluate its potential as a cancer therapy and a treatment for memory-related disorders.
Propiedades
IUPAC Name |
N-[2-(dimethylamino)ethyl]-5-methylthiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2OS/c1-8-4-5-9(14-8)10(13)11-6-7-12(2)3/h4-5H,6-7H2,1-3H3,(H,11,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPPVSKMGOQVENW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)C(=O)NCCN(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(dimethylamino)ethyl]-5-methylthiophene-2-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2,4-dichloro-N'-[3-({[4-(difluoromethyl)-6-methyl-2-pyrimidinyl]thio}methyl)-4-methoxybenzylidene]benzohydrazide](/img/structure/B4760267.png)
![ethyl 2-[({methyl[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]amino}carbonothioyl)amino]-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate](/img/structure/B4760273.png)
![7-(difluoromethyl)-5-(4-fluorophenyl)-N-(2-methyl-4-oxo-6-propylthieno[2,3-d]pyrimidin-3(4H)-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4760275.png)
![N~2~-(3-chlorophenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]-N~1~-[2-(phenylthio)ethyl]glycinamide](/img/structure/B4760280.png)
![2-bromo-6-methoxy-4-[(5-oxo-2-phenyl-1,3-oxazol-4(5H)-ylidene)methyl]phenyl 2-fluorobenzoate](/img/structure/B4760285.png)
![N-[3-(N-{[(4-chlorophenyl)amino]carbonothioyl}ethanehydrazonoyl)phenyl]methanesulfonamide](/img/structure/B4760290.png)


![4-tert-butyl-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]benzamide](/img/structure/B4760314.png)
![1-[(3,4-dichlorobenzyl)sulfonyl]-4-methylpiperidine](/img/structure/B4760321.png)
![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-yl)-2-(2,3,5,6-tetrafluorophenoxy)propanamide](/img/structure/B4760325.png)
![2-{[4-ethyl-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-methyl-3-nitrophenyl)acetamide](/img/structure/B4760344.png)
![5-{[(2-chloro-4-fluorobenzyl)thio]methyl}-4-(4-isopropylphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B4760360.png)